Soticlestat

CH24H inhibition CYP46A1 IC50

First-in-class, orally bioavailable CH24H/CYP46A1 inhibitor with unparalleled selectivity (IC50 >10,000 nM for major CYP isoforms) and brain-penetrant properties. Validated in Dravet syndrome models—completely prevents SUDEP and reduces seizure burden in Scn1a+/- mice. High potency (IC50=7.4 nM in cells, 4.5 nM enzyme). Backed by extensive Phase 1–3 clinical data with established PK/PD model linking ≥73% enzyme occupancy to 24HC reduction and efficacy. NOT interchangeable with conventional AEDs—unique mechanism modulating excitatory/inhibitory balance via 24HC. Order high-purity reference standard for epilepsy research and CH24H inhibitor benchmarking.

Molecular Formula C23H23N3O2
Molecular Weight 373.4 g/mol
CAS No. 1429505-03-2
Cat. No. B610926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSoticlestat
CAS1429505-03-2
SynonymsSoticlestat
Molecular FormulaC23H23N3O2
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1(CC2=CC=CC=C2)O)C(=O)C3=C(N=CC=C3)C4=CC=NC=C4
InChIInChI=1S/C23H23N3O2/c27-22(20-7-4-12-25-21(20)19-8-13-24-14-9-19)26-15-10-23(28,11-16-26)17-18-5-2-1-3-6-18/h1-9,12-14,28H,10-11,15-17H2
InChIKeyXKUZMIUSBMCVPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Soticlestat (CAS 1429505-03-2): First-in-Class CH24H Inhibitor for Epileptic Encephalopathy Research


Soticlestat (also known as TAK-935 or OV935) is a first-in-class, orally bioavailable small molecule that potently and selectively inhibits cholesterol 24-hydroxylase (CH24H, also known as CYP46A1), the primary enzyme responsible for cholesterol catabolism in the brain [1]. By reducing the conversion of cholesterol to 24S-hydroxycholesterol (24HC), soticlestat is hypothesized to modulate the excitatory/inhibitory balance in the central nervous system, a mechanism distinct from traditional antiepileptic drugs (AEDs) that directly target ion channels or neurotransmitter receptors [2]. It has been advanced to late-stage clinical development as an adjunctive therapy for developmental and epileptic encephalopathies, most notably Dravet syndrome and Lennox-Gastaut syndrome [3].

Why Soticlestat Cannot Be Substituted with Generic CH24H Inhibitors or Standard AEDs


Soticlestat's pharmacological profile is not interchangeable with other CH24H inhibitors or conventional antiepileptic drugs (AEDs) due to significant differences in target selectivity, brain penetration, and clinical evidence. As the first-in-class molecule targeting CH24H for epilepsy, soticlestat was developed through rigorous structure-based drug design (SBDD) to achieve a unique combination of high potency, exceptional CYP selectivity, and brain-penetrant properties [1]. In contrast, many earlier CH24H inhibitors lacked sufficient selectivity or brain availability, while standard AEDs like fenfluramine, cannabidiol, or stiripentol act through entirely different mechanisms [2]. Furthermore, soticlestat has generated a substantial body of human clinical trial data in Dravet and Lennox-Gastaut syndromes, establishing efficacy and safety parameters that cannot be extrapolated to other compounds in the class [3].

Quantitative Evidence Guide: Soticlestat vs. Comparators in Key Selection Criteria


CH24H Inhibition Potency: Soticlestat vs. Other CH24H Inhibitors

Soticlestat exhibits potent inhibition of human CH24H (CYP46A1) with an IC50 of 7.4 nM in cellular assays [1] and 4.5 nM in an isolated enzyme assay [2]. While other CH24H inhibitors have been reported, such as Cholesterol 24-hydroxylase-IN-1 (IC50 = 8.5 nM) [3] and Cholesterol 24-hydroxylase-IN-2 (IC50 = 5.4 nM) [4], soticlestat distinguishes itself through extensive characterization across multiple assay formats and robust in vivo target engagement data [5]. Notably, CHL2310, a more potent inhibitor (IC50 = 0.11 nM) , is primarily developed as a PET imaging agent and lacks the clinical safety and efficacy data established for soticlestat.

CH24H inhibition CYP46A1 IC50

CYP Selectivity: Soticlestat vs. Clinical Standard AEDs

Soticlestat demonstrates remarkable selectivity for CH24H (CYP46A1) over major drug-metabolizing cytochrome P450 (CYP) enzymes, with IC50 values exceeding 10 µM for CYP2C8 (62 µM), CYP2C9 (19 µM), CYP2D6 (>100 µM), CYP3A4 (66 µM), CYP1A2 (>100 µM), and CYP2C19 (14 µM) . In contrast, standard AEDs such as fenfluramine, stiripentol, and cannabidiol are known to inhibit multiple CYP isoforms, leading to significant drug-drug interaction (DDI) liabilities [1]. For example, stiripentol is a potent inhibitor of CYP2C19, CYP3A4, and CYP2D6, while fenfluramine is metabolized by CYP2D6 and can be affected by CYP inhibitors [2]. The high selectivity of soticlestat translates to a lower risk of CYP-mediated DDIs, a critical advantage in polypharmacy scenarios common in epileptic encephalopathy patients.

CYP selectivity drug-drug interactions CYP46A1

Brain Penetration and Target Engagement: Soticlestat vs. Other CH24H Inhibitors

Soticlestat achieves high brain penetration, a critical attribute for targeting the CNS-restricted CH24H enzyme. In mice, the brain-to-plasma concentration ratio (Kp) is >1, indicating preferential distribution to the brain [1]. Furthermore, target engagement studies using [3H]soticlestat autoradiography in brain slices from wild-type versus CH24H-knockout mice confirm specific binding to CH24H in the brain [2]. In contrast, other CH24H inhibitors like CHL2310, while also brain-penetrant, are primarily optimized as PET imaging agents and lack extensive in vivo target engagement and pharmacodynamic (PD) modeling data . Soticlestat's brain penetration and CH24H occupancy have been quantitatively modeled in humans, showing that doses of 100-300 mg BID achieve >73% enzyme occupancy, which correlates with seizure reduction [3].

brain penetration CH24H occupancy Kp ratio

Clinical Efficacy in Dravet Syndrome: Soticlestat vs. Placebo

A meta-analysis of three randomized, placebo-controlled trials (RCTs) in pediatric patients with Dravet syndrome (DS) demonstrated that soticlestat significantly increased the proportion of patients achieving a ≥50% reduction in convulsive seizure frequency (responder rate) compared to placebo, with a pooled risk ratio (RR) of 3.88 (95% CI 1.78–8.49, P = 0.001) [1]. This indicates that patients receiving soticlestat were nearly four times more likely to achieve a clinically meaningful response than those on placebo. Notably, in the Phase 3 SKYLINE trial, soticlestat narrowly missed the primary endpoint of median seizure frequency reduction (p=0.06) but showed a median reduction of -22.16% versus -8.64% with placebo, and achieved nominally significant improvements in secondary endpoints including caregiver and clinician global impression of improvement [2]. In contrast, standard AEDs like fenfluramine have demonstrated a 74.9% median reduction in convulsive seizure frequency in clinical trials, but with a different mechanism of action and safety profile [3].

Dravet syndrome responder rate convulsive seizures

Survival Benefit in Dravet Syndrome Mouse Model: Soticlestat vs. Vehicle

In a genetically faithful mouse model of Dravet syndrome (Scn1a+/− mice), chronic oral administration of soticlestat (0.02% in the diet) completely prevented premature death and sudden unexpected death in epilepsy (SUDEP) [1]. Over a 12-week treatment period, 100% of soticlestat-treated mice survived, compared to a median survival of 4-5 weeks in vehicle-treated mice [2]. This dramatic survival benefit was associated with a significant reduction in hyperthermia-induced seizures and decreased interictal spike frequency on EEG [3]. While other AEDs like fenfluramine have also demonstrated survival benefits in this model, soticlestat's unique mechanism targeting cholesterol metabolism in the brain offers a complementary approach that does not directly interact with sodium channels or serotonin receptors [4].

Dravet syndrome SUDEP preclinical model

Soticlestat Application Scenarios: From Target Validation to Clinical Research


CH24H Target Validation and Pathway Elucidation in CNS Disorders

Researchers investigating the role of brain cholesterol metabolism in neurological disorders can use soticlestat as a selective chemical probe to interrogate CH24H function. Its high potency (IC50 = 7.4 nM) and exceptional CYP selectivity [1] ensure that observed effects are due to CH24H inhibition rather than off-target interactions. The well-documented dose-dependent reduction of brain 24S-hydroxycholesterol (24HC) [2] provides a quantitative pharmacodynamic biomarker for target engagement in preclinical studies.

Preclinical Efficacy Studies in Genetic Epilepsy Models

Soticlestat is ideally suited for evaluating the therapeutic potential of CH24H inhibition in genetic models of epilepsy, particularly Dravet syndrome. Its demonstrated ability to completely prevent SUDEP and reduce seizure burden in Scn1a+/− mice [3] makes it a powerful tool for studying disease mechanisms and exploring combination therapies with existing AEDs. The compound's oral bioavailability facilitates chronic dosing studies.

Clinical Trial Design and Biomarker Development for DEEs

For clinical researchers and pharmaceutical developers, soticlestat offers a well-characterized clinical candidate with extensive Phase 1-3 data. Its population PK/PD model linking dose, CH24H enzyme occupancy (≥73% required for efficacy), and 24HC reduction [4] can inform dose selection and endpoint design in future trials for Dravet syndrome and other developmental and epileptic encephalopathies (DEEs). The meta-analytical evidence of a pooled RR of 3.88 for responder rate in DS [5] provides a robust benchmark for power calculations and comparative effectiveness studies.

Comparative Pharmacology Studies of Novel CH24H Inhibitors

Soticlestat serves as the benchmark reference compound for evaluating the potency, selectivity, and brain penetration of novel CH24H inhibitors. Its IC50 values (7.4 nM in cells, 4.5 nM in enzyme assays) and CYP selectivity profile (IC50 >10,000 nM for major CYP isoforms) provide a quantitative baseline for comparing new chemical entities in the CH24H inhibitor class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Soticlestat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.